3-(4-Methyl-1,3-thiazol-2-yl)morpholine

stereochemistry chiral resolution enantiomer-specific SAR

3‑(4‑Methyl‑1,3‑thiazol‑2‑yl)morpholine (CAS 1540791‑45‑4) is a heterocyclic small molecule (C₈H₁₂N₂OS, MW 184.26) comprising a 4‑methyl‑1,3‑thiazole ring linked via its 2‑position to the 3‑position of a morpholine ring [REFS‑1]. This connectivity introduces a stereogenic center at the morpholine C‑3, absent in the more common 2‑ and 4‑substituted regioisomers.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
CAS No. 1540791-45-4
Cat. No. B1378543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1,3-thiazol-2-yl)morpholine
CAS1540791-45-4
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C2COCCN2
InChIInChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)7-4-11-3-2-9-7/h5,7,9H,2-4H2,1H3
InChIKeySLQJKRAFGASLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-1,3-thiazol-2-yl)morpholine (CAS 1540791-45-4): Structural and Procurement Baseline for the 3‑Positional Isomer


3‑(4‑Methyl‑1,3‑thiazol‑2‑yl)morpholine (CAS 1540791‑45‑4) is a heterocyclic small molecule (C₈H₁₂N₂OS, MW 184.26) comprising a 4‑methyl‑1,3‑thiazole ring linked via its 2‑position to the 3‑position of a morpholine ring [REFS‑1]. This connectivity introduces a stereogenic center at the morpholine C‑3, absent in the more common 2‑ and 4‑substituted regioisomers. The compound carries a secondary amine (HBD = 1), enabling hydrogen‑bond donation not available in the corresponding 4‑substituted analog WAY‑603264. Computed physicochemical descriptors include XLogP3 = 0.4 and topological polar surface area (TPSA) = 62.4 Ų [REFS‑1]. The compound is commercially available at 95% minimum purity from multiple suppliers and is supplied exclusively for research use [REFS‑2].

Why Positional Isomers of 3-(4-Methyl-1,3-thiazol-2-yl)morpholine Cannot Be Interchanged in Scientific Procurement


Within the morpholine‑thiazole scaffold family, the attachment position of the morpholine ring profoundly alters hydrogen‑bond donor capacity, lipophilicity, and stereochemistry—three variables that govern target‑binding geometry, selectivity, and pharmacokinetics. The 3‑substituted isomer presents a secondary amine (HBD = 1) and a chiral center; the 4‑substituted analog WAY‑603264 (CAS 58350‑40‑6) is a known adenosine kinase inhibitor with a tertiary amine (HBD = 0) and higher lipophilicity (XLogP3 = 1.4) [REFS‑1][REFS‑2]. The 2‑substituted isomer exhibits a markedly lower TPSA (34 Ų) [REFS‑3]. These differences mean that generic substitution within the class will not reproduce the same binding interactions, solubility profile, or biological readout—making precise procurement of the 3‑regioisomer essential for reproducible structure–activity relationship (SAR) studies.

Evidence Guide: Quantifiable Differentiation of 3-(4-Methyl-1,3-thiazol-2-yl)morpholine Against Positional Isomers and Class Analogs


Stereochemical Differentiation: A Chiral Center at Morpholine C‑3 Absent in 2‑ and 4‑Substituted Regioisomers

The 3‑position attachment of the thiazole ring to the morpholine scaffold generates a stereogenic center at the morpholine C‑3 carbon. In contrast, the 4‑substituted analog WAY‑603264 (CAS 58350‑40‑6) attaches the morpholine through its nitrogen atom, eliminating the chiral center, while the 2‑substituted isomer (CAS 1258650‑34‑8) also lacks this stereogenic element [REFS‑1][REFS‑2]. The presence of a chiral center enables enantiomer separation and the investigation of stereochemistry‑dependent biological activity—a capability that neither positional isomer can offer.

stereochemistry chiral resolution enantiomer-specific SAR

Lipophilicity Differentiation: XLogP3 = 0.4 for the 3‑Isomer vs. 1.4 for the 4‑Isomer WAY‑603264

Computed XLogP3 for 3‑(4‑methyl‑1,3‑thiazol‑2‑yl)morpholine is 0.4, compared to 1.4 for its 4‑substituted positional isomer WAY‑603264 [REFS‑1][REFS‑2]. This >3‑fold difference in predicted partition coefficient corresponds to a ΔXLogP3 of 1.0 log unit and predicts significantly higher aqueous solubility and lower membrane permeability for the 3‑isomer—a critical consideration in assay development, formulation, and pharmacokinetic profiling. The 2‑substituted isomer has a reported LogP of approximately 1.11, intermediate between the two [REFS‑3].

lipophilicity XLogP3 ADME prediction solubility

Hydrogen‑Bond Donor Capacity and TPSA: Differentiating the 3‑Isomer from the 4‑Isomer WAY‑603264 for Target‑Binding Predictions

3‑(4‑Methyl‑1,3‑thiazol‑2‑yl)morpholine contains a secondary amine in the morpholine ring, providing one hydrogen‑bond donor (HBD = 1) and a TPSA of 62.4 Ų. In contrast, WAY‑603264 attaches morpholine through the ring nitrogen, yielding a tertiary amine with HBD = 0 [REFS‑1][REFS‑2]. The 2‑substituted isomer also has HBD = 1 but a significantly smaller TPSA of 34.15 Ų [REFS‑3]. The combined HBD and higher TPSA of the 3‑isomer predict a distinct hydrogen‑bonding interaction pattern with biological targets, particularly kinase ATP‑binding sites where hinge‑region H‑bond donor–acceptor networks are critical for affinity and selectivity.

hydrogen bond donor TPSA binding interactions kinase inhibitor

Kinase Inhibitor Scaffold Class Evidence: Thiazol‑2‑yl‑morpholines as PI3K, Vps34, and Akt Phosphorylation Inhibitors

The thiazol‑2‑yl‑morpholine scaffold class has been validated across multiple patents and primary literature as a privileged kinase inhibitor chemotype. UCB Pharma disclosed a series of 2‑(morpholin‑4‑yl)‑substituted thiazoles as selective PI3K inhibitors [REFS‑1]; Sanofi‑Aventis claimed thiazol‑2‑yl‑morpholine compounds as Akt phosphorylation inhibitors with therapeutic applications in glioblastoma, thyroid, breast, and other cancers [REFS‑2]; and Neuropore Therapies disclosed morpholine‑thiazole derivatives as Vps34/PI3K III inhibitors [REFS‑3]. While quantitative IC₅₀ data specific to the 3‑isomer are not yet publicly disclosed, the 3‑position attachment with its H‑bond donor capability and chiral center represents a structurally distinct entry point into this validated kinase‑targeting chemotype, enabling exploration of stereochemistry‑dependent kinase selectivity inaccessible to the 4‑substituted analogs.

PI3K inhibition Vps34 Akt phosphorylation kinase inhibitor scaffold

Carbonic Anhydrase II Inhibition Class Evidence: Morpholine‑Thiazoles as Zinc‑Binding CA‑II Inhibitors with IC₅₀ Range 14.68–30.20 μM

A 2024 study (RSC Advances) screened 25 morpholine‑based thiazole derivatives against bovine carbonic anhydrase II (bCA‑II), reporting IC₅₀ values ranging from 14.68 μM (compound 24, the most potent 4‑para‑nitrophenyl N‑ethyl‑morpholine derivative) to 30.20 μM, with Ki = 9.64 ± 0.007 μM for the lead compound [REFS‑1]. Morpholine‑thiazole hybrids demonstrated superior affinity compared to the standard acetazolamide for several analogs (compounds 23–26). While 3‑(4‑methyl‑1,3‑thiazol‑2‑yl)morpholine was not among the 25 compounds directly tested, its structural features—a secondary amine H‑bond donor and a distinct TPSA—align with the pharmacophore requirements identified in the SAR: morpholine oxygen interaction with Thr199 and hydrogen‑bond networks at the zinc‑coordinated active site [REFS‑1]. This provides class‑level justification for its evaluation as a CA‑II inhibitor scaffold.

carbonic anhydrase II glaucoma zinc-binding inhibitor bovine CA-II

Procurement‑Grade Physicochemical Benchmarking: Purity Specification 95% with Vendor‑Reported MDL and Storage Data

3‑(4‑Methyl‑1,3‑thiazol‑2‑yl)morpholine is commercially available at ≥95% purity from multiple independent suppliers (AKSci Catalog 0728DX; Chemenu Catalog CM754629; Leyan Catalog 2085687) [REFS‑1][REFS‑2]. Storage conditions are specified as long‑term storage in a cool, dry place [REFS‑1], and the compound is classified as non‑hazardous for DOT/IATA transport [REFS‑1]. In comparison, WAY‑603264 (CAS 58350‑40‑6) is also offered at 95% purity but requires storage at −20 °C to −80 °C for long‑term stability and is shipped on dry ice or ice packs [REFS‑3], indicating potentially lower ambient stability. The 2‑substituted isomer (CAS 1258650‑34‑8) is available at 97–98% purity from select vendors [REFS‑4]. The 3‑isomer therefore offers comparable purity with simpler storage logistics, a practical procurement advantage for laboratories without ultralow‑temperature storage infrastructure.

purity specification procurement quality control storage stability

Best‑Fit Research and Industrial Application Scenarios for 3‑(4‑Methyl‑1,3‑thiazol‑2‑yl)morpholine (CAS 1540791‑45‑4)


Enantiomer‑Specific Kinase SAR: Exploiting the Morpholine C‑3 Chiral Center for Stereochemistry‑Dependent Target Engagement

The stereogenic center at the morpholine 3‑position enables chiral resolution and enantiomer‑specific structure–activity relationship studies within the validated kinase inhibitor chemotype of thiazol‑2‑yl‑morpholines (PI3K, Vps34, and Akt pathways) [REFS‑1][REFS‑2]. Unlike the achiral 4‑substituted analog WAY‑603264 (an adenosine kinase inhibitor) [REFS‑3], the 3‑isomer can be separated into enantiomers and tested for differential kinase selectivity. This scenario is suited for medicinal chemistry programs aiming to establish whether target engagement is stereochemistry‑dependent—a question directly relevant to lead optimization in oncology and inflammation indications.

Carbonic Anhydrase II Inhibitor Screening: Probing H‑Bond Donor Contribution to Zinc‑Active Site Binding

Morpholine‑thiazole derivatives have demonstrated bovine CA‑II inhibition with IC₅₀ values in the 14.68–30.20 μM range and Ki = 9.64 μM for the most potent analog, outperforming acetazolamide in select cases [REFS‑1]. The 3‑isomer's secondary amine (HBD = 1) and TPSA of 62.4 Ų differentiate it from the 4‑isomer (HBD = 0, TPSA ≈ 53.6 Ų) [REFS‑2] and may enhance zinc‑coordinated water network interactions in the CA‑II active site. Researchers can benchmark this compound against the published class‑level IC₅₀ values to evaluate whether H‑bond donor capacity improves CA‑II affinity.

Physicochemical Property‑Driven Fragment Library Design: Low Lipophilicity (XLogP3 0.4) for Aqueous Compatibility

With an XLogP3 of 0.4, the compound is the most hydrophilic among the three methyl‑thiazole‑morpholine regioisomers (vs. 1.4 for the 4‑isomer and ≈1.11 for the 2‑isomer) [REFS‑1][REFS‑2]. This low lipophilicity, combined with ambient storage stability [REFS‑3], makes it a superior choice for fragment‑based drug discovery (FBDD) libraries requiring high aqueous solubility for NMR or SPR screening at high concentrations. The compound's compliance with lead‑like property guidelines (MW < 250, XLogP3 < 3.5, HBD ≤ 3, HBA ≤ 6) further supports its utility as a fragment hit starting point.

Chemical Probe Development for PI3K Class III (Vps34) and Akt Pathway Profiling

The morpholine‑thiazole scaffold is claimed in patent literature as a Vps34/PI3K III inhibitor chemotype (Neuropore Therapies, WO 2019/199874) and as an Akt phosphorylation inhibitor (Sanofi‑Aventis) [REFS‑1][REFS‑2]. The 3‑isomer, with its unique stereochemistry and hydrogen‑bond donor, serves as a structurally distinct chemical probe for dissecting the contribution of morpholine orientation to Vps34 vs. class I PI3K isoform selectivity. This is especially relevant when used in parallel with the 4‑substituted analog in kinase selectivity panels to map scaffold‑geometry–selectivity relationships.

Quote Request

Request a Quote for 3-(4-Methyl-1,3-thiazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.